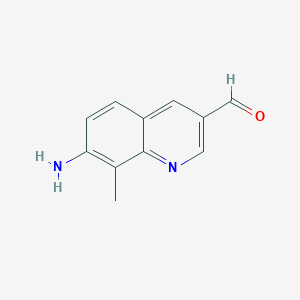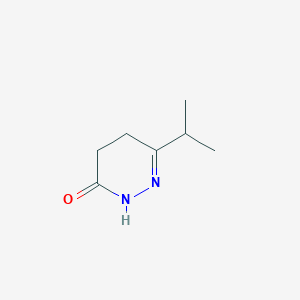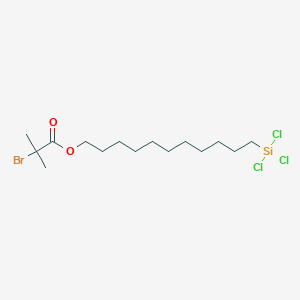
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate
Descripción general
Descripción
“11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate” is a chemical compound used as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP) processes . It has been used in the synthesis of non-fouling Poly[N-(2-hydroxypropyl)methacrylamide] brushes .
Synthesis Analysis
The synthesis of “11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate” involves two main steps . The first step involves the reaction of undec-10-en-1-ol and α-bromoisobutyryl bromide to form undec-10-en-1-yl 2-bromo-2-methylpropanoate . The second step involves the reaction of the product from the first step with trichlorosilane in the presence of Karstedt’s catalyst in xylene . The product is then purified by Kugelrohr distillation .Molecular Structure Analysis
The molecular formula of “11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate” is C15H28BrCl3O2Si . It has a molecular weight of 454.7, a hydrogen bond acceptor count of 2, and a rotatable bond count of 13 .Chemical Reactions Analysis
This compound is used as an initiator in surface-initiated atom transfer radical polymerization (SI-ATRP) processes . It is used to create substrates for SI-ATRP with varying surface initiator coverage .Physical And Chemical Properties Analysis
The compound has a molecular weight of 454.7, a hydrogen bond acceptor count of 2, and a rotatable bond count of 13 . The exact mass is 452.01075 and the mono-isotopic mass is also 452.01075 .Aplicaciones Científicas De Investigación
1. Synthesis and Polymerization
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate has been utilized in various polymer synthesis and polymerization processes. For instance, it was used as an initiator in the atom transfer radical polymerization (ATRP) for grafting polymers onto gold surfaces, demonstrating its role in initiating polymer growth on substrates (Belegrinou et al., 2010). Similarly, it was involved in the preparation of living CO2-switchable latexes through emulsion ATRP and AGET miniemulsion ATRP, highlighting its utility in creating environmentally responsive materials (Su et al., 2016).
2. Surface Modification and Functionalization
This compound has been instrumental in surface modification techniques. It was used for the functionalization of surfaces, particularly in the development of biosensors. For example, it was employed to generate thiol-functionalized surfaces on silicon wafers, illustrating its importance in creating chemically reactive surfaces for biosensor applications (McGovern & Thompson, 1999).
3. Material Science and Nanotechnology
In the field of material science and nanotechnology, this compound has been used for the modification of nanoclays. It served as an ATRP initiator attached on montmorillonite clay platelets, enabling the polymerization of other monomers on the clay surface, thus playing a key role in the development of polymer-modified clays for improved mechanical properties (Karesoja et al., 2009).
4. Liquid Crystalline Materials
The compound has also found applications in the synthesis and study of liquid crystalline materials. It was involved in the synthesis of star poly[11-(4′-cyanophenyl-4′′-phenoxy)undecyl acrylates], contributing to research on the thermotropic behavior of these polymers, which is crucial for understanding the properties of liquid crystalline materials (Pugh et al., 2008).
5. Chemistry of Surfactants
This chemical has been synthesized and characterized as part of studies on surfactants, demonstrating its relevance in understanding the properties and behaviors of surfactant molecules. This includes research on polymerizable surfactants, where it contributed to the knowledge of how these molecules interact and form structures in solutions (Summers et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
11-trichlorosilylundecyl 2-bromo-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BrCl3O2Si/c1-15(2,16)14(20)21-12-10-8-6-4-3-5-7-9-11-13-22(17,18)19/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRWEULSLLKUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrCl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630673 | |
| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
CAS RN |
255727-67-4 | |
| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



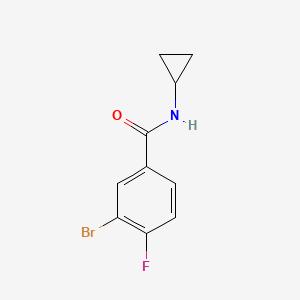
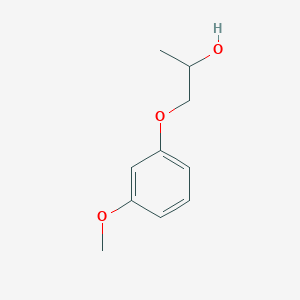
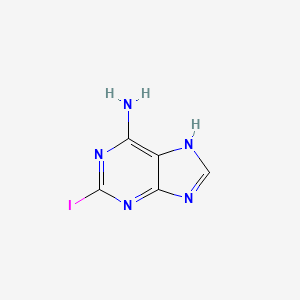
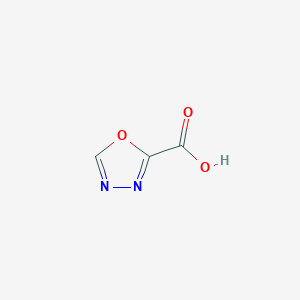
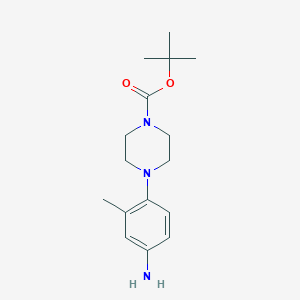
![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)
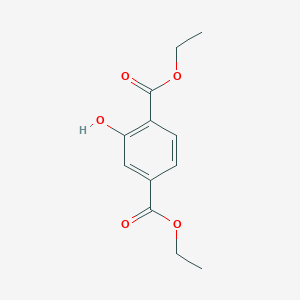
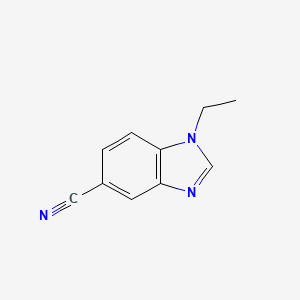
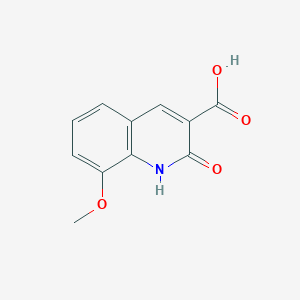
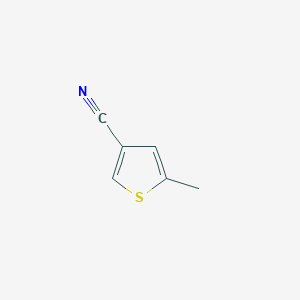
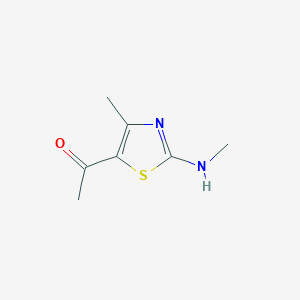
![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)
